[4-(2-Aminophénoxy)phényl]acide boronique
Vue d'ensemble
Description
[4-(2-Aminophenoxy)phenyl]boronic acid: is an organic compound with the molecular formula C12H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminophenoxy group
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-(2-Aminophenoxy)phenyl]boronic acid is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Diagnostic Tools: It is investigated for use in diagnostic assays and imaging techniques.
Industry:
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mécanisme D'action
Target of Action
Boronic acids are known to interact with amino acid residues that can donate a pair of electrons to the boron, including serine, histidine, and lysine .
Mode of Action
The mode of action of [4-(2-Aminophenoxy)phenyl]boronic acid involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes, such as protein-substrate interactions .
Biochemical Pathways
Boronic acids are known to participate in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
Boronic acids are known to bind to diol and polyol motifs, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine .
Action Environment
Boronic acids are generally considered to be environmentally benign .
Analyse Biochimique
Biochemical Properties
[4-(2-Aminophenoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site serine or threonine residues. These interactions can lead to the inhibition of enzyme activity, making [4-(2-Aminophenoxy)phenyl]boronic acid a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
The effects of [4-(2-Aminophenoxy)phenyl]boronic acid on cellular processes are diverse and depend on the specific cell type and context. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, [4-(2-Aminophenoxy)phenyl]boronic acid has been shown to modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, [4-(2-Aminophenoxy)phenyl]boronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with target biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, [4-(2-Aminophenoxy)phenyl]boronic acid can influence gene expression by binding to DNA or RNA, thereby modulating the transcriptional or translational machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(2-Aminophenoxy)phenyl]boronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that [4-(2-Aminophenoxy)phenyl]boronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression.
Dosage Effects in Animal Models
The effects of [4-(2-Aminophenoxy)phenyl]boronic acid in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, [4-(2-Aminophenoxy)phenyl]boronic acid can induce toxic effects, including cellular damage and organ dysfunction. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
[4-(2-Aminophenoxy)phenyl]boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. Additionally, [4-(2-Aminophenoxy)phenyl]boronic acid can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, [4-(2-Aminophenoxy)phenyl]boronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via active transport mechanisms and subsequently distributed to various cellular compartments. The localization and accumulation of [4-(2-Aminophenoxy)phenyl]boronic acid can influence its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
The subcellular localization of [4-(2-Aminophenoxy)phenyl]boronic acid is critical for its activity and function. This compound can be targeted to specific compartments or organelles through the presence of targeting signals or post-translational modifications. For example, [4-(2-Aminophenoxy)phenyl]boronic acid can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminophenoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Aminophenoxy Intermediate: The initial step involves the preparation of the aminophenoxy intermediate. This can be achieved through the reaction of 2-aminophenol with a suitable halogenated phenyl derivative under basic conditions.
Boronic Acid Formation: The aminophenoxy intermediate is then subjected to a borylation reaction. This involves the use of a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods: Industrial production of [4-(2-Aminophenoxy)phenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Aminophenoxy)phenyl]boronic acid can undergo oxidation reactions, leading to the formation of corresponding phenol derivatives.
Reduction: The compound can be reduced to form various aminophenyl derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides, are commonly employed.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar structure but lacks the aminophenoxy group.
4-Aminophenylboronic Acid: Contains an amino group directly attached to the phenyl ring.
2-Aminophenylboronic Acid: Amino group is positioned ortho to the boronic acid group.
Uniqueness:
[4-(2-Aminophenoxy)phenyl]boronic acid: is unique due to the presence of both the aminophenoxy and boronic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs.
Activité Biologique
[4-(2-Aminophenoxy)phenyl]boronic acid, a derivative of phenylboronic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its boronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of [4-(2-Aminophenoxy)phenyl]boronic acid, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name: [4-(2-Aminophenoxy)phenyl]boronic acid
- CAS Number: 957103-98-9
- Molecular Formula: C12H12BNO3
The presence of the boronic acid group allows for reversible covalent bonding with diols, which is a key feature in its biological activity. This property is exploited in various applications, particularly in drug design.
The biological activity of [4-(2-Aminophenoxy)phenyl]boronic acid is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition:
- Molecular Recognition:
- Reactive Oxygen Species (ROS) Modulation:
Biological Activities
Research has documented several biological activities associated with [4-(2-Aminophenoxy)phenyl]boronic acid:
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Case Studies and Research Findings
Several studies have highlighted the potential applications of [4-(2-Aminophenoxy)phenyl]boronic acid:
- Study on Cancer Cell Lines:
- Synergistic Effects with Antibiotics:
- Inflammation Model:
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZAQBUIMTLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274083 | |
Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957103-98-9 | |
Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.